2-Acetamido-5-chlorobenzamide
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Overview
Description
2-Acetamido-5-chlorobenzamide is a chemical compound with the molecular formula C9H9ClN2O2 It is an aromatic amide derivative, characterized by the presence of an acetamido group and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-chlorobenzamide typically involves the acylation of 5-chloroanthranilic acid with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-acetamido-5-chloroaniline.
Hydrolysis: Formation of 5-chloroanthranilic acid and acetamide.
Scientific Research Applications
2-Acetamido-5-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetamido-5-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidobenzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Acetamido-4-chlorobenzamide: Similar structure but with the chlorine atom in a different position, which can influence its chemical properties and applications.
Uniqueness
2-Acetamido-5-chlorobenzamide is unique due to the specific positioning of the acetamido and chlorine groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
7033-53-6 |
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Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-acetamido-5-chlorobenzamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-5(13)12-8-3-2-6(10)4-7(8)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13) |
InChI Key |
XWUDUXQCNBBGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
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